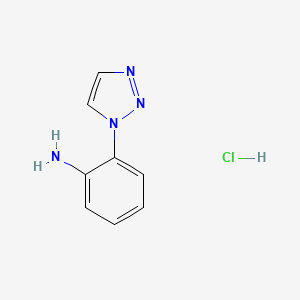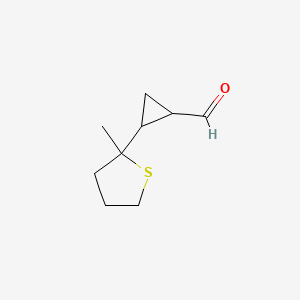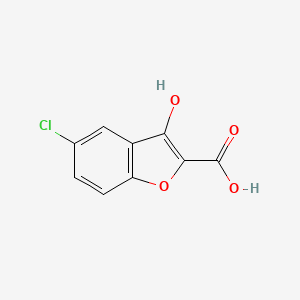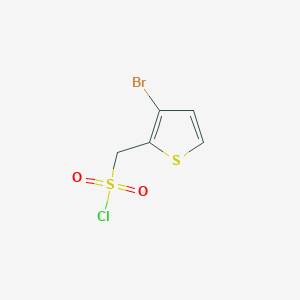
(3-Bromothiophen-2-yl)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromothiophen-2-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C5H4BrClO2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromothiophen-2-yl)methanesulfonyl chloride typically involves the bromination of thiophene followed by sulfonylation. One common method is as follows:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
(3-Bromothiophen-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Conditions typically involve a base such as sodium hydroxide or potassium carbonate.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base like potassium carbonate, and a boronic acid or ester as the coupling partner.
Major Products
Substitution Products: Depending on the nucleophile, products can include (3-substituted-thiophen-2-yl)methanesulfonyl derivatives.
Coupling Products: Products include biaryl compounds when coupled with aryl boronic acids.
科学研究应用
(3-Bromothiophen-2-yl)methanesulfonyl chloride has several applications in scientific research:
作用机制
The mechanism of action of (3-Bromothiophen-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and its ability to form covalent bonds with various substrates. This reactivity is due to the electron-withdrawing effects of the bromine and sulfonyl chloride groups, which make the thiophene ring more susceptible to nucleophilic attack .
相似化合物的比较
Similar Compounds
- (3-Bromothiophen-2-yl)methanesulfonyl fluoride
- (2-Bromothiophen-3-yl)methanesulfonyl chloride
Uniqueness
(3-Bromothiophen-2-yl)methanesulfonyl chloride is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules .
属性
分子式 |
C5H4BrClO2S2 |
|---|---|
分子量 |
275.6 g/mol |
IUPAC 名称 |
(3-bromothiophen-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H4BrClO2S2/c6-4-1-2-10-5(4)3-11(7,8)9/h1-2H,3H2 |
InChI 键 |
XDHXXYUBTUXPGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1Br)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


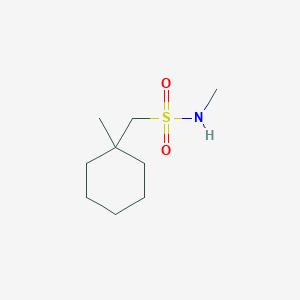
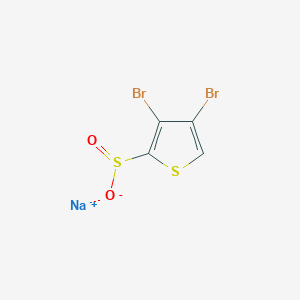
![2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13205855.png)
![N-(dimethyl-1,3-thiazol-2-yl)-2-[(2-ethylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B13205859.png)
![2,5-Diazatricyclo[6.2.1.0,2,7]undecane](/img/structure/B13205868.png)
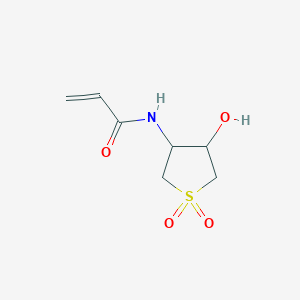
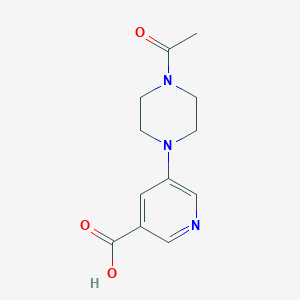
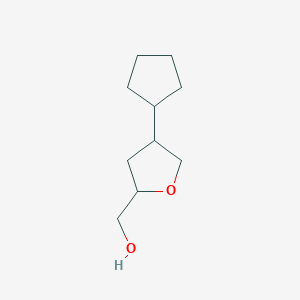
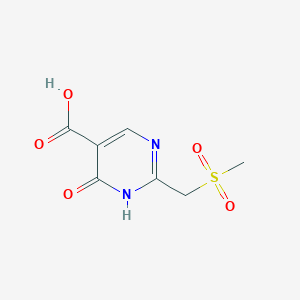
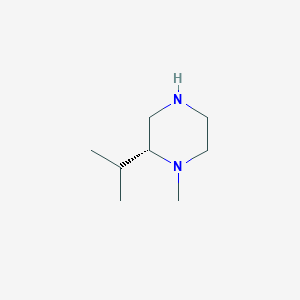
methanol](/img/structure/B13205888.png)
